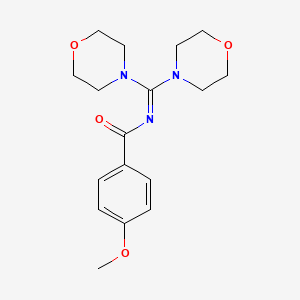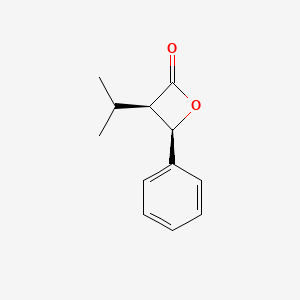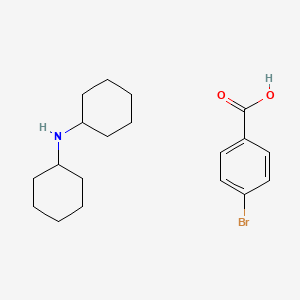![molecular formula C36H31NO6 B12526167 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide CAS No. 676435-21-5](/img/structure/B12526167.png)
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide: is a complex organic compound that features a benzodioxole moiety and multiple benzyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with aryloxymethyloxiranes to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines.
科学研究应用
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antioxidant and anticancer activities .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound featuring the benzodioxole structure.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: A related compound with a different functional group.
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide is unique due to its combination of the benzodioxole moiety with multiple benzyloxy groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
676435-21-5 |
|---|---|
分子式 |
C36H31NO6 |
分子量 |
573.6 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C36H31NO6/c38-36(37-21-29-16-17-31-32(18-29)43-25-42-31)35-33(40-23-27-12-6-2-7-13-27)19-30(39-22-26-10-4-1-5-11-26)20-34(35)41-24-28-14-8-3-9-15-28/h1-20H,21-25H2,(H,37,38) |
InChI 键 |
UDPZVHSWALBRAT-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)

![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)



![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)

![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
